2,3,4,6-tetra-O-acetyl-D-galactopyranose

Catalog No.
S729160
CAS No.
47339-09-3
M.F
C14H20O10
M. Wt
348.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-tetra-O-acetyl-D-galactopyranose

CAS Number

47339-09-3

Product Name

2,3,4,6-tetra-O-acetyl-D-galactopyranose

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1

InChI Key

IEOLRPPTIGNUNP-RRYROLNDSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Organic Synthesis and Glycosylation

  • Synthesis of complex carbohydrates: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose serves as a valuable building block in the synthesis of more complex carbohydrates. Its acetyl groups, which are easily removed under specific conditions, allow for controlled coupling with other sugar units to create desired carbohydrate structures. This application is crucial in studying the structure-function relationships of complex carbohydrates in biological systems .
  • Glycosylation reactions: The molecule can participate in glycosylation reactions, a process where a sugar moiety is transferred to another molecule. This is particularly useful in the creation of glycoconjugates, molecules where carbohydrates are linked to other biomolecules like proteins or lipids. Studying glycosylation patterns is essential in understanding various biological processes, such as cell-cell recognition and immune response .

Biological Activity Studies

  • Investigation of galactosidase enzymes: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be used as a substrate for galactosidase enzymes, which break down galactose-containing molecules. Studying the interaction of this molecule with different galactosidases helps researchers understand the function and specificity of these enzymes, which are crucial for galactose metabolism and implicated in various diseases like galactosemia .
  • Development of inhibitors for galactose metabolism: By modifying the structure of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, researchers can create analogs that act as inhibitors for galactose-metabolizing enzymes. These studies contribute to the development of potential therapeutic agents for galactose-related disorders .

2,3,4,6-Tetra-O-acetyl-D-galactopyranose (CAS number: 47339-09-3) is a modified sugar molecule derived from D-galactose, a monosaccharide found in lactose and other milk sugars. It is a white, crystalline solid typically existing as an approximately 2:3 mixture of alpha (α) and beta (β) anomers. This compound finds use as a versatile intermediate in organic synthesis, particularly in the preparation of more complex carbohydrates [].


Molecular Structure Analysis

2,3,4,6-Tetra-O-acetyl-D-galactopyranose possesses a six-membered pyranose ring structure characteristic of galactose. The key features include:

  • Four hydroxyl groups (OH) at positions 2, 3, 4, and 6 on the pyranose ring. In this molecule, these hydroxyls are replaced with acetyl groups (CH3CO) through esterification, denoted by "O-acetyl".
  • A single anomeric carbon (C1), which determines the alpha or beta configuration. The α-anomer has the OH group on C1 pointing in the opposite direction compared to the CH2OH group, while the β-anomer has them on the same side.

The presence of acetyl groups increases the molecule's lipophilicity (fat-loving nature) compared to galactose, making it more soluble in organic solvents [].


Chemical Reactions Analysis

Synthesis:

2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized from D-galactose by reacting it with acetic anhydride in the presence of a catalyst like sulfuric acid [].

D-Galactose + 4 (CH3CO)2O -> 2,3,4,6-Tetra-O-acetyl-D-galactopyranose + 4 CH3COOH

Other Relevant Reactions:

This compound serves as a valuable starting material for further modifications. The acetyl groups can be selectively removed under controlled conditions using various reagents to obtain partially acetylated galactose derivatives []. It can also participate in glycosylation reactions to form glycosides, essential components of many biological molecules [].


Physical And Chemical Properties Analysis

  • Melting point: 112-114 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate; slightly soluble in water.
  • Stability: Relatively stable under dry conditions but can hydrolyze (decompose with water) in acidic or basic environments to release acetic acid and regenerate galactose [].

Mechanism of Action (Not Applicable)

2,3,4,6-Tetra-O-acetyl-D-galactopyranose doesn't have a direct biological function. It serves as a chemical intermediate for the synthesis of more complex carbohydrates with specific biological activities.

  • Toxicity: Limited data available on specific toxicity. However, as a carbohydrate derivative, it's likely to have low inherent toxicity.
  • Flammability: Mildly flammable.
  • Reactivity: Can react with strong acids or bases, causing hydrolysis.

XLogP3

0.1

Dates

Modify: 2023-09-16

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